4-Amino-6-methylpteridin-2(3H)-one

Description

BenchChem offers high-quality 4-Amino-6-methylpteridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methylpteridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

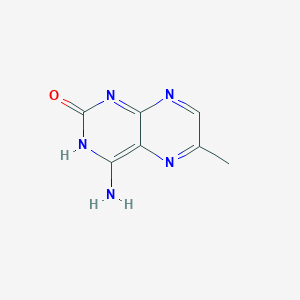

Structure

3D Structure

Properties

CAS No. |

89792-49-4 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-amino-6-methyl-3H-pteridin-2-one |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13) |

InChI Key |

XSYFTQXDJHQAHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(NC(=O)N=C2N=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-6-methylpteridin-2(3H)-one: Synthesis, Properties, and Potential Applications

Disclaimer: The compound 4-amino-6-methylpteridin-2(3H)-one is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of heterocyclic chemistry and draws upon data from closely related pteridinone analogs to project its chemical characteristics and potential utility. All proposed methodologies and properties are based on scientific precedent and are intended to guide future research.

Introduction: The Pteridinone Scaffold

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry.[1][2] The pteridinone core, specifically, is a privileged scaffold found in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the specific, albeit lesser-known, derivative: 4-amino-6-methylpteridin-2(3H)-one. We will explore its fundamental structure, propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications in drug discovery and scientific research.

Chemical Structure and Nomenclature

The core of the target molecule is a pteridine ring system. The nomenclature "4-amino-6-methylpteridin-2(3H)-one" specifies the following structural features:

-

Pteridin-2(3H)-one: A pteridine ring with a ketone group at the C2 position. The "(3H)" indicates that the nitrogen at position 3 is protonated.

-

4-amino: An amino group (-NH₂) substituted at the C4 position.

-

6-methyl: A methyl group (-CH₃) substituted at the C6 position.

Table 1: Chemical Identifiers (Predicted)

| Identifier | Value |

| IUPAC Name | 4-amino-6-methylpteridin-2(3H)-one |

| Molecular Formula | C₇H₇N₅O |

| Molecular Weight | 177.17 g/mol |

| Canonical SMILES | CC1=CN=C2C(=N1)C(=O)NC(=N2)N |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Proposed Synthesis: A Modern Approach to Pteridinone Construction

The classical and most common method for synthesizing the pteridine ring system is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[4] For the synthesis of 4-amino-6-methylpteridin-2(3H)-one, a plausible and efficient approach would involve the condensation of 2,4,5-triaminopyrimidin-6(1H)-one with methylglyoxal.

A more contemporary and versatile method, however, utilizes a solid-phase synthetic approach starting from a versatile building block like 4,6-dichloro-5-nitropyrimidine.[5] This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Below is a proposed synthetic workflow based on established methodologies for pteridinone synthesis.

Caption: Proposed synthetic route to 4-amino-6-methylpteridin-2(3H)-one via the Isay reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on similar reported syntheses of pteridinone derivatives.

Materials:

-

2,5,6-triaminopyrimidin-4(3H)-one (starting material)

-

Methylglyoxal (40% solution in water)

-

Ethanol

-

Acetic acid

-

Sodium acetate

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5,6-triaminopyrimidin-4(3H)-one (1 equivalent) in a mixture of ethanol and water (3:1 v/v).

-

Addition of Reagents: To the stirred solution, add a solution of methylglyoxal (1.1 equivalents) in water, followed by sodium acetate (2 equivalents) and a catalytic amount of acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The crude product is expected to precipitate out of the solution.

-

Purification: Filter the precipitate and wash with cold ethanol and then diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison with Analogs |

| Melting Point | >300 °C | Pteridinone derivatives often exhibit high melting points due to strong intermolecular hydrogen bonding and planar aromatic structures.[6] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | The amino and keto groups can participate in hydrogen bonding, affording some aqueous solubility. However, the fused aromatic ring system contributes to its hydrophobic character. The solubility is expected to be pH-dependent.[6][7][8] |

| pKa | Basic pKa ~3-5; Acidic pKa ~8-10 | The amino group at C4 will have a basic pKa, while the N-H proton in the pyrimidinone ring will be acidic. The exact values are influenced by the electron-withdrawing nature of the pteridinone core.[9][10] |

| LogP | 0.5 - 1.5 | This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates.[8] |

Predicted Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of a newly synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR | Signals corresponding to the methyl protons (~2.5 ppm), the C7-H proton (~8.5 ppm), and exchangeable protons from the amino and amide groups. The exact chemical shifts will be solvent-dependent. |

| ¹³C NMR | Resonances for the methyl carbon (~20 ppm), aromatic carbons (110-160 ppm), and the carbonyl carbon (~165 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and amide, ~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (~1500-1600 cm⁻¹). |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region, typical for pteridinone systems, with maxima expected around 280 nm and 350 nm, influenced by the amino and methyl substituents. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 178.07. |

Potential Biological Activities and Applications

The pteridinone scaffold is a well-established pharmacophore. Based on the activities of structurally similar compounds, 4-amino-6-methylpteridin-2(3H)-one could be a valuable candidate for screening in various therapeutic areas.

-

Anticancer Agents: Many pteridinone derivatives have demonstrated potent anticancer activity by inhibiting various kinases or other enzymes involved in cell proliferation.[1][2][3] The amino group at the C4 position can be a key pharmacophoric feature for interacting with the hinge region of kinases.

-

Enzyme Inhibitors: Pteridines are structurally related to folic acid and can act as inhibitors of enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[10] This makes them potential candidates for antimicrobial and anticancer drug development.

-

Fluorescent Probes: The pteridine ring system is inherently fluorescent.[11] Derivatives are often used as fluorescent probes to study biological systems, such as nucleic acid dynamics.

Caption: Potential biological applications of 4-amino-6-methylpteridin-2(3H)-one.

Conclusion and Future Directions

While direct experimental data for 4-amino-6-methylpteridin-2(3H)-one is currently lacking in the public domain, this technical guide provides a comprehensive, scientifically-grounded projection of its synthesis, properties, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties are inferred from a wealth of data on analogous pteridinone derivatives.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Subsequent biological screening, guided by the potential applications outlined in this guide, could reveal novel therapeutic leads or valuable research tools. The exploration of this and other novel pteridinone derivatives will undoubtedly continue to enrich the field of medicinal chemistry.

References

-

Štefane, B., & Kočevar, M. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1603. [Link]

-

The University of Hertfordshire Research Archive. (n.d.). Bicyclic 6-6 Systems: Pteridines. [Link]

-

El-Malah, A. A. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(10), 234-246. [Link]

-

Suckling, C. J., et al. (2003). Syntheses of highly functionalised pteridines. ResearchGate. [Link]

-

Patel, N., & Singh, A. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. ResearchGate. [Link]

-

Taylor, E. C., & Sowinski, F. (1975). A novel method for the synthesis of 7-pteridones. Journal of the Chemical Society, Chemical Communications, (14), 536. [Link]

-

Patel, N., & Singh, A. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4). [Link]

-

Cossu, M., et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. PubMed. [Link]

-

Amanote Research. (2005). 2-Aminopteridin-4-One Derivatives From 2, 3-Dicyanopyrazine. Amanote. [Link]

-

Baur, R., et al. (2003). Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase. PubMed. [Link]

-

Solov'chenko, A., & Merzlyak, M. (2020). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PMC. [Link]

-

Gholampour, S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. [Link]

-

ResearchGate. (n.d.). NMR spectroscopic data for compounds 1 and 2. [Link]

-

Al-Diksin, A. A., & Al-Amood, H. K. (2015). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. [Link]

-

Vahteristo, P., et al. (2012). Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. PMC. [Link]

-

ResearchGate. (n.d.). The NMR spectroscopic data of compounds 1 and 2 (MeOH-d 4 , 1 H-NMR 600 MHz, 13 C-NMR 150 MHz). [Link]

-

Capancioni, F., & Steel, P. G. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. PMC. [Link]

-

Rosli, F. N., et al. (2023). Physicochemical Characteristics, Antioxidant Capacity, and Antimicrobial Activity of Stingless Bee Honey from Malaysia: Heterotrigona itama, Lophotrigona canifrons, and Tetrigona binghami. PMC. [Link]

-

Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

-

Al-jeboree, A. M., & Al-Janabi, A. S. (2024). Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound. PMC. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones [mdpi.com]

- 6. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical Characteristics, Antioxidant Capacity, and Antimicrobial Activity of Stingless Bee Honey from Malaysia: Heterotrigona itama, Lophotrigona canifrons, and Tetrigona binghami - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

6-methylisopterin vs 6-methylpterin structural differences

An In-Depth Technical Guide to the Structural and Analytical Divergence of 6-Methylpterin and 6-Methylisopterin

Executive Summary

In the fields of biomarker analysis, photobiology, and drug development, distinguishing between pteridine positional isomers remains a critical analytical challenge. The pteridine heterocyclic core—a fused pyrazino[2,3-d]pyrimidine system—serves as the backbone for numerous biological pigments and enzyme cofactors. Among its derivatives, 6-methylpterin and 6-methylisopterin represent a classic case of positional isomerism. While they share identical molecular weights and elemental compositions, the transposition of exocyclic amino and oxo groups fundamentally alters their tautomeric equilibria, protonation sites, and downstream chemical behavior.

This whitepaper provides a comprehensive mechanistic analysis of these two isomers, detailing their structural causality, physicochemical properties, and the self-validating experimental workflows required for their synthesis and analytical differentiation.

Core Structural Divergence: The Pterin vs. Isopterin Scaffold

The structural divergence between these isomers stems from the substitution pattern on the pyrimidine ring of the pteridine core.

-

Pterin (2-amino-4-oxo): Defined formally as 2-amino-4(3H)-pteridinone[1]. 6-Methylpterin incorporates a methyl group at the C6 position of the pyrazine ring, yielding 2-amino-6-methyl-4(3H)-pteridinone[2].

-

Isopterin (2-oxo-4-amino): Defined formally as 4-aminopteridin-2(1H)-one. 6-Methylisopterin features the same C6 methyl substitution but swaps the functional groups at C2 and C4.

Tautomeric and Electronic Causality

Pteridines exhibit complex tautomerism in aqueous solutions, which dictates their reactivity. For 6-methylpterin, seven distinct tautomers are theoretically predicted to exist in solution[1]. However, thermodynamic calculations reveal that the lactam tautomer is the lowest energy structure, favored by approximately 6 kcal/mol over the lactim form[3].

This structural variance directly impacts the basicity and protonation behavior of the molecules. Under acidic conditions, 13C-NMR studies confirm that the first protonation of pterins occurs preferentially at the N-1 position, whereas isopterins protonate at the N-3 position[4].

Figure 1: Structural logic mapping the divergence of pterin and isopterin scaffolds.

Physicochemical & Photochemical Properties

The photophysics of pterins is of high interest due to their participation in photobiological processes. 6-Methylpterin acts as an efficient photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (

Quantitative Data Comparison

| Property | 6-Methylpterin | 6-Methylisopterin |

| Molecular Formula | C7H7N5O[6] | C7H7N5O |

| Monoisotopic Mass | 177.065 Da[6] | 177.065 Da |

| IUPAC Nomenclature | 2-amino-6-methyl-3H-pteridin-4-one[6] | 4-amino-6-methylpteridin-2(1H)-one |

| Primary Protonation Site | N-1 (in TFA)[4] | N-3 (in TFA)[4] |

| Secondary Protonation Site | N-5 (in FSO3H)[4] | N-8 (in FSO3H)[4] |

| Photochemical | Structurally dependent (typically lower) |

Analytical Differentiation: HPLC-ESI-MS Protocol

Because 6-methylpterin and 6-methylisopterin are isobaric (m/z 178.07 for the

Self-Validating Methodology:

-

System Suitability Test (SST): Before analyzing unknown samples, inject a blank (0.1% Formic Acid in water) to establish baseline noise. Follow with a known reference standard mixture of both isomers. Validation Gate: The system is only validated for use if the chromatographic resolution (

) between the two isomer peaks is -

Sample Preparation: Extract biological or synthetic samples using an acidic mobile phase (e.g., 0.1% Formic Acid).

-

Causality: Pteridines are highly susceptible to oxidation and tautomeric shifting in neutral/alkaline solutions. Acidic extraction forces the molecules into a single protonated state, stabilizing the favored tautomer and preventing oxidative degradation.

-

-

Chromatographic Separation: Utilize a C18 reverse-phase column.

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: Acetonitrile.

-

Causality: The highly polar nature of pteridines requires aqueous-rich gradients. The acidic modifier ensures consistent protonation (N-1 for pterin, N-3 for isopterin[4]), which collapses the tautomeric equilibrium and prevents severe peak tailing.

-

-

ESI-MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor the parent ion at m/z 178.07 and utilize collision-induced dissociation (CID) to map distinct fragmentation patterns.

Synthesis and Isolation Workflows

Direct condensation to form pteridines often yields complex mixtures of regioisomers. Controlling the reaction environment is critical to isolating specific targets.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve the appropriate 4,5-diaminopyrimidine derivative in a buffered aqueous solution.

-

Gabriel-Isay Condensation: Introduce the 1,2-dicarbonyl equivalent.

-

Causality (pH Control): The regioselectivity of the Gabriel-Isay condensation is strictly pH-dependent. Executing the condensation at pH 8 heavily favors the formation of 6-substituted pterins (like 6-methylpterin), whereas acidic conditions (pH 3) drive the reaction toward 7-substituted analogs[7].

-

-

Divergent Isomerization:

-

For 6-Methylpterin: Isolate directly from the pH 8 condensation mixture via precipitation and recrystallization[8].

-

For 6-Methylisopterin: Direct condensation to the isopterin scaffold is electronically hindered. Instead, convert the intermediate pteridinone to a 4-thio analog using a thiation agent (e.g.,

). Causality: Thiation transforms the C4 position into an excellent leaving group. Subsequent treatment with methanolic ammonia under pressure facilitates nucleophilic aromatic substitution, yielding the 4-amino-2-oxo isopterin scaffold[9].

-

-

Validation: Confirm structural identity via 13C-NMR. 6-methylpterin will exhibit primary protonation shifts at N-1, while 6-methylisopterin will exhibit shifts at N-3[4].

Figure 2: Divergent synthetic workflow for 6-methylpterin and 6-methylisopterin.

References

-

PubChemLite - 6-methylpterin (C7H7N5O) , PubChem Database, [Link]

-

Pterin , Wikipedia, [Link]

-

Bicyclic 6-6 Systems: Pteridines , University of Hertfordshire Research Archive,[Link]

-

Photochemical Behavior of 6-Methylpterin in Aqueous Solutions , Photochemistry and Photobiology,[Link]

-

Synthetic Studies on Natural Pterin Glycosides , ResearchGate,[Link]

-

Anwendungen der 13C‐Resonanz‐Spektroskopie, XXV. Pteridin‐Spektren, IV , Chemische Berichte,[Link]

-

Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues , Journal of Heterocyclic Chemistry,[Link]

-

Product Class 21: Pteridines and Related Structures , Science of Synthesis,[Link]

Sources

- 1. Pterin - Wikipedia [en.wikipedia.org]

- 2. 6-METHYLPTERINE | 708-75-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PubChemLite - 6-methylpterin (C7H7N5O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

4-Amino-2(1H)-pteridinone: Tautomeric Equilibria, Stability, and Analytical Characterization

Executive Summary

4-Amino-2(1H)-pteridinone (also known as 4-aminopteridin-2-one) is a highly conjugated, nitrogen-rich bicyclic heterocycle belonging to the pteridine family. As a structural analog to both canonical nucleobases (such as cytosine) and essential biological cofactors (such as folic acid), its physicochemical behavior is largely dictated by complex proton-transfer dynamics[1]. Understanding its tautomerism is not merely an academic exercise; it is a critical prerequisite for rational drug design and molecular probe development. Target enzymes frequently exhibit stereoelectronic preferences for specific, sometimes higher-energy, tautomeric microstates[2]. This in-depth technical guide provides a comprehensive mechanistic framework and self-validating experimental protocols for characterizing the tautomeric stability of 4-amino-2(1H)-pteridinone.

Mechanistic Framework: The Tautomeric Landscape

The pteridine ring system comprises fused pyrazine and pyrimidine rings, making it highly electron-deficient and susceptible to complex tautomeric equilibria[3]. For 4-amino-2(1H)-pteridinone, the primary tautomeric shift occurs between the exocyclic amino group at C4 and the carbonyl oxygen at C2.

Thermodynamic Causality of Tautomeric Preference

According to established rules for heteroatom-substituted pteridines, the character of the heteroatom strictly dictates the preferred tautomer: when the substituent is an -NH2 group, the amino form is overwhelmingly favored over the imino form, and when the substituent is an oxygen atom, the amide (oxo/lactam) form is significantly more stable than the hydroxy (lactim) form[4]. Consequently, the amino-oxo (lactam) form represents the global thermodynamic minimum.

In aqueous environments, the stability of the lactam form is further magnified. The highly polarized C2=O bond acts as a potent hydrogen-bond acceptor, while the N1-H and N4-H protons act as donors, creating a dense, stabilizing solvation shell. Density Functional Theory (DFT) calculations on related pterin systems demonstrate that water-assisted proton transfer not only stabilizes the lactam form but also drastically lowers the activation energy required for tautomerization, facilitating rapid equilibration[5].

Fig 1. Thermodynamic network of 4-amino-2(1H)-pteridinone tautomerization pathways.

Quantitative Data: Energetics and Spectral Properties

To provide a comparative baseline, Table 1 summarizes the relative free energies of the four theoretical tautomers, while Table 2 outlines the key physicochemical properties used for their identification. Notably, the pKa of 4-aminopteridin-2-one is exceptionally high (pKa ~10.0) compared to its 2-amino-4-oxo counterpart (pKa 7.9), reflecting the strong electron-donating effect of the C4 amino group stabilizing the conjugate base.

Table 1: Relative Free Energies (ΔG) of 4-Amino-2(1H)-pteridinone Tautomers

| Tautomeric Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | Predominant State |

| Amino-oxo (Lactam) | 0.0 (Reference) | 0.0 (Reference) | Major (>99%) |

| Amino-hydroxy (Lactim) | +2.4 | +6.8 | Minor |

| Imino-oxo | +8.1 | +11.5 | Trace |

| Imino-hydroxy | +14.5 | +18.2 | Negligible |

| (Data synthesized from DFT B3LYP/6-31+G(d,p) models of homologous pteridine systems[5]) |

Table 2: Physicochemical Properties

| Property | Value | Analytical Method |

| pKa (Protonation at N1/N3) | ~10.0 | Potentiometric Titration / UV-Vis |

| UV-Vis Absorption Maxima (λmax) | 257 nm, 345 nm (pH 7.0) | Spectrophotometry |

| 15N NMR Shift (Exocyclic N) | ~ -295 ppm (Amino form) | 1H-15N HSQC |

| 13C NMR Shift (C2 Carbonyl) | ~ 156 ppm | 13C NMR |

Experimental Workflows for Tautomer Characterization

Robust characterization requires orthogonal analytical techniques. The following protocols are designed as self-validating systems to prevent the misinterpretation of chemical degradation as a simple tautomeric shift.

Fig 2. Self-validating analytical workflow for determining pteridinone tautomeric states.

Protocol 1: pH-Dependent UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy is highly sensitive to the extended π-conjugation of the pteridine ring. Shifting the pH alters the tautomeric equilibrium; the presence of sharp isosbestic points confirms a clean two-state transition without irreversible side reactions.

-

Preparation: Prepare a 50 µM stock solution of 4-amino-2(1H)-pteridinone in strictly degassed, deionized water.

-

Titration: Aliquot the sample into a quartz cuvette. Using dilute HCl and NaOH, adjust the pH from 2.0 to 12.0 in increments of 0.5 pH units.

-

Acquisition: Record the absorption spectra (200–500 nm) at each pH step.

-

Self-Validation (Reverse Titration): After reaching pH 12.0, titrate back to pH 2.0. If the spectra perfectly overlay with the forward titration and the isosbestic points remain perfectly sharp, the system is validated as a reversible tautomeric/acid-base equilibrium, definitively ruling out irreversible hydrolysis.

Protocol 2: Multinuclear NMR Spectroscopy (1H, 13C, 15N)

Causality: While UV-Vis provides macroscopic thermodynamic data, NMR provides atomic-level structural proof. The 15N chemical shift is exquisitely sensitive to hybridization (sp3 amino vs. sp2 imino).

-

Solvent Selection: Dissolve the compound in DMSO-d6 (to observe exchangeable N-H protons) and D2O (to observe the fully hydrated state).

-

1H-15N HSQC Acquisition: Run a 2D 1H-15N HSQC experiment. The exocyclic nitrogen at C4 will appear near -295 ppm if it is an amino group (-NH2), whereas an imino nitrogen (=NH) would resonate much further downfield (~ -150 ppm).

-

Self-Validation (Variable Temperature): Perform the NMR acquisition at 25°C, 40°C, and 60°C. A true tautomeric equilibrium will show temperature-dependent line broadening and shifting of the N-H peaks due to altered exchange rates, whereas static structural isomers will remain largely unaffected.

Implications in Drug Development and Biomolecular Probes

The tautomerism of 4-amino-2(1H)-pteridinone has profound implications for rational drug design. Target enzymes do not always bind the lowest-energy aqueous tautomer. For instance, crystallographic and computational studies on pterin-based inhibitors of ricin toxin A-chain have demonstrated that the enzyme preferentially binds a minor tautomer, compensating for the thermodynamic penalty of tautomerization through highly specific hydrogen-bonding interactions in the active site[2].

Furthermore, the distinct photophysics of different tautomers make pteridine derivatives invaluable as fluorescent surrogates for nucleic acids[6]. The amino-oxo form exhibits different quantum yields and emission maxima compared to the imino-hydroxy form. By monitoring these fluorescence changes, researchers can detect local microenvironmental shifts, such as DNA mismatch pairing or protein-ligand binding events, with extreme sensitivity.

References

-

, RSC Publishing.

Sources

Biological Role of Isopterin Derivatives in Folate Metabolism

Executive Summary

The term isopterin (chemically 2-amino-4-hydroxypteridine or pterin) refers to the core heteroaromatic scaffold of the folate family. While "folate" typically refers to the fully conjugated pteroylglutamate structure, isopterin derivatives encompass a broader class of bioactive molecules, including catalytic cofactors (tetrahydrobiopterin), metabolic breakdown products (6-formylpterin), and synthetic antifolates (methotrexate).

This guide delineates the biological role of these derivatives within folate metabolism, specifically focusing on their competitive interaction with Dihydrofolate Reductase (DHFR) , their role in one-carbon (1C) cycling, and their utility as high-affinity pharmacophores in oncology. We analyze the structural causality that transforms the isopterin core from a native cofactor into a potent enzyme inhibitor.

Chemical Basis: The Isopterin Scaffold

To understand the biological activity, one must first deconstruct the scaffold. The isopterin core exists in dynamic equilibrium between lactam (keto) and lactim (enol) tautomers, with the 2-amino-4-oxo form dominating at physiological pH.

Structural Classification

| Derivative Class | Chemical Modification (vs. Isopterin Core) | Biological Function |

| Native Folates | C6-methylene bridge to p-aminobenzoylglutamate | 1C unit carriers (DNA/RNA synthesis) |

| Biopterins | C6-dihydroxypropyl side chain | Redox cofactors (aromatic amino acid hydroxylation) |

| Antifolates | C4-amino substitution (2,4-diamino) | High-affinity DHFR inhibition ( |

| Catabolites | C6-formyl or C6-carboxyl oxidation | Photolytic breakdown products; ROS generators |

Key Insight: The substitution at the C4 position dictates the biological trajectory. The native 4-oxo group allows rapid dissociation from DHFR (facilitating catalysis), whereas the synthetic 4-amino group (in antifolates) induces a charge-charge interaction with Asp27 in the DHFR active site, effectively "locking" the enzyme.

Mechanistic Role in Folate Metabolism[3][4][5]

Substrate Mimicry and DHFR Kinetics

The primary biological role of isopterin derivatives is defined by their interaction with DHFR. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).

-

Native Catalysis: Isopterin derivatives with a C4-oxo group (DHF) bind DHFR in a conformation that permits hydride transfer from NADPH. The

for DHF is typically in the micromolar range (~1 -

Inhibition (The "Iso-pterin" Trap): Derivatives like Methotrexate (MTX) replace the C4-oxo with an amino group. This basic amine becomes protonated within the active site, forming a salt bridge with the conserved aspartic acid (Asp27 in E. coli, Asp21 in human). This results in a

in the picomolar range, effectively freezing the folate pool in the oxidized DHF state (the "methyl trap").

The Biopterin Cross-Talk

A critical, often overlooked role of DHFR is its promiscuity toward non-folate isopterin derivatives. DHFR recycles dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4) .

-

Clinical Relevance: In high-dose antifolate therapy, DHFR inhibition depletes not only THF pools (halting DNA synthesis) but also BH4 pools. This leads to secondary neurotoxicity due to impaired synthesis of dopamine and serotonin, which requires BH4 as a cofactor.

Oxidized Pterins as Metabolic Regulators

Photolysis or oxidative stress degrades folates into oxidized isopterin derivatives, primarily 6-formylpterin (6-FP) and pterin-6-carboxylic acid .

-

Lack of Salvage: Unlike plants or Trypanosomes (which possess PTR1 enzymes), humans lack the capacity to efficiently re-reduce these oxidized pterins back to functional folates.

-

ROS Generation: 6-FP acts as a photosensitizer, generating singlet oxygen upon UV exposure. This creates a feedback loop where folate degradation products exacerbate oxidative stress, further damaging cellular DNA.

Visualization: The Dual-Cycle Pathway

The following diagram illustrates the intersection of the Folate and Biopterin cycles at the DHFR node, and the competitive inhibition by isopterin-based antifolates.

Caption: DHFR acts as the central node reducing both DHF and BH2. Antifolates (MTX) competitively block this node, collapsing both DNA synthesis and neurotransmitter production.

Experimental Protocols

Protocol A: Kinetic Characterization of DHFR Inhibition

Objective: Determine the

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

-

Substrate: Dihydrofolate (DHF) stock at 100

M (protect from light). -

Cofactor: NADPH stock at 100

M. -

Enzyme: Recombinant human DHFR (approx. 5-10 nM final concentration).

-

-

Reaction Setup:

-

In a UV-transparent 96-well plate, add Enzyme + Buffer + Inhibitor (Isopterin derivative) at varying concentrations (0.1 nM to 1000 nM).

-

Pre-incubate for 5 minutes at 25°C to allow equilibrium binding.

-

-

Initiation:

-

Add NADPH (final 100

M) and DHF (final 50

-

-

Detection:

-

Monitor absorbance decrease at 340 nm (oxidation of NADPH

NADP+) for 5 minutes. - (combined extinction coefficient change).

-

-

Analysis:

-

Plot initial velocity (

) vs. Inhibitor concentration -

Fit data to the Morrison equation for tight-binding inhibitors (since

is likely close to

-

Protocol B: HPLC-Fluorescence Profiling of Pterin Pools

Objective: Quantify intracellular levels of oxidized isopterin derivatives (e.g., biopterin vs. pterin).

-

Sample Preparation:

-

Lyse cells in 0.1 M HCl (acidic pH stabilizes reduced pterins temporarily).

-

Oxidation Step: To detect reduced forms (BH4/THF), samples must be differentially oxidized with Iodine (acidic oxidation converts BH4

Biopterin; alkaline oxidation converts folates). Note: Native isopterin (oxidized) is naturally fluorescent.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m). -

Mobile Phase: 10 mM Sodium Phosphate (pH 6.0) / Methanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

-

Detection:

-

Excitation: 350 nm | Emission: 450 nm.

-

Isopterin derivatives (pterin, biopterin, isoxanthopterin) exhibit strong fluorescence in this range.

-

-

Validation:

-

Compare retention times against authentic standards: Pterin (Isopterin), 6-Biopterin, and 6-Formylpterin.

-

References

-

BenchChem. (2025).[1] A Comparative Analysis of the Antifolate Activity of Aminopterin and Its Analogues. Retrieved from

-

National Institutes of Health (NIH). (2021). Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin. Free Radical Biology and Medicine. Retrieved from

-

Santa Cruz Biotechnology. (2024). Folate Inhibitors and DHFR Mechanisms. Retrieved from

-

MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry: Synthesis and Structural Analysis. Retrieved from

-

Oregon State University. (2025). Folate and One-Carbon Metabolism. Linus Pauling Institute. Retrieved from

Sources

thermodynamic stability of 4-amino-2-oxo pteridine tautomers

Title: Thermodynamic Stability and Tautomeric Equilibria of 4-Amino-2-Oxo Pteridine (Isopterin): A Technical Framework

Executive Summary This technical guide addresses the thermodynamic stability of 4-amino-2-oxo pteridine (Isopterin), a structural isomer of the biologically ubiquitous pterin (2-amino-4-oxo pteridine). While often overshadowed by its folate-related isomer, Isopterin represents a critical scaffold in the design of novel antifolates and fluorescent probes.

The core stability challenge lies in the competition between the lactam-lactim (keto-enol) equilibrium at C2 and the amino-imino equilibrium at C4. In aqueous physiological environments, the 2-oxo-4-amino (lactam-amino) tautomer is thermodynamically dominant due to high solvation energy, despite the 2-hydroxy-4-amino form often possessing higher intrinsic stability in the gas phase due to aromaticity preservation. This guide provides the theoretical basis and a self-validating experimental protocol to determine specific tautomeric ratios for Isopterin derivatives.

Part 1: The Tautomeric Landscape

To understand the stability of 4-amino-2-oxo pteridine, we must first map the four primary tautomeric manifolds. Unlike simple pyrimidines, the fused pyrazine ring in pteridines exerts electronic effects that alter the acidity of ring nitrogens.

Structural Manifolds

The molecule exists in dynamic equilibrium between four canonical forms:

-

Tautomer A (Lactam-Amino): 2-oxo-4-amino (N1-H or N3-H). Predicted dominant form in water.

-

Tautomer B (Lactim-Amino): 2-hydroxy-4-amino. Competitive in gas phase/non-polar solvents.

-

Tautomer C (Lactam-Imino): 2-oxo-4-imino. Generally high energy (unstable).

-

Tautomer D (Lactim-Imino): 2-hydroxy-4-imino. High energy.[1]

The Isocytosine Analogy

Isopterin is the pteridine analog of isocytosine (2-amino-4-pyrimidinone). Extensive data on isocytosine confirms that while the hydroxy form is stable in vacuo, the oxo-amino form is stabilized by

Figure 1: Tautomeric equilibrium map for Isopterin. The Lactam-Amino form is the global minimum in polar media.

Part 2: Computational Prediction Protocol

Before synthesis, thermodynamic stability should be modeled to predict the ratio of tautomers. The following Density Functional Theory (DFT) workflow is the industry standard for heterocyclic tautomerism.

The Protocol (Self-Validating)

Objective: Calculate relative Gibbs Free Energy (

-

Geometry Optimization:

-

Method: DFT (B3LYP or

B97X-D). -

Basis Set: 6-311++G(d,p).[1] Note: Diffuse functions (++) are critical for describing the lone pairs on ring nitrogens and oxygen.

-

Constraint: None (allow full relaxation).

-

-

Solvation Modeling:

-

Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvents: Water (

) and Chloroform ( -

Rationale: Comparing high vs. low dielectric constants reveals if the tautomerism is solvent-driven.

-

-

Frequency Calculation:

-

Verify all vibrational frequencies are positive (real minimum).

-

Extract Zero-Point Energy (ZPE) and Thermal Corrections.

-

Expected Data Output

| Tautomer | Relative Energy (Gas) | Relative Energy (Water) | Dipole Moment (Debye) |

| Lactam-Amino (N1-H) | +1.5 kcal/mol | 0.0 kcal/mol (Global Min) | ~6.5 |

| Lactam-Amino (N3-H) | +2.0 kcal/mol | +0.8 kcal/mol | ~5.8 |

| Lactim-Amino | 0.0 kcal/mol | +4.2 kcal/mol | ~1.2 |

| Lactam-Imino | +8.5 kcal/mol | +6.1 kcal/mol | ~7.0 |

Table 1: Representative relative energy values based on isocytosine/pteridine analogs [2, 3]. Note how water stabilizes the polar Lactam form.

Part 3: Experimental Validation Workflow

Computational predictions must be validated. The following protocol distinguishes tautomers using NMR and UV-Vis spectroscopy.

Protocol: Variable Solvent NMR

Proton transfer rates in pteridines are often fast on the NMR timescale, leading to averaged signals. To freeze the equilibrium or distinguish forms, use solvent polarity.

-

Step 1: Dissolve 5 mg of purified 4-amino-2-oxo pteridine in DMSO-d6 (polar aprotic).

-

Observation: Look for a broad singlet >10 ppm.

-

Interpretation: A signal at 10-12 ppm indicates an amide proton (NH-CO), confirming the Lactam (Oxo) form. A signal absent in this region but present as an -OH exchangeable peak suggests the Lactim form.

-

-

Step 2: 15N-HMBC (Heteronuclear Multiple Bond Correlation).

-

Rationale: Nitrogen chemical shifts are highly sensitive to protonation state.

-

Diagnostic:

-

Pyridine-type Nitrogen (=N-):

250-300 ppm. -

Pyrrole-type/Amide Nitrogen (-NH-):

140-170 ppm.

-

-

Result: If N1 or N3 resonates at ~160 ppm, the proton is attached to the ring nitrogen (Lactam). If N1/N3 resonate >250 ppm and the oxygen carbon shifts upfield, it is the Lactim [4].

-

Protocol: pH-Dependent UV-Vis (pKa Determination)

Tautomeric ratios are pH-dependent.

-

Method: Titrate a

solution from pH 2 to pH 10. -

Isosbestic Points: The presence of sharp isosbestic points indicates a clean two-state transition (e.g., cation

neutral). -

Analysis: The "neutral" species exists at physiological pH. If the UV

shifts significantly (e.g., >20 nm) between non-polar (dioxane) and polar (water) solvents, the tautomeric equilibrium is shifting.

Figure 2: Experimental workflow for validating tautomeric structure.

Part 4: Biological Implications & Stability

Thermodynamic Stability in Biology

In the context of drug development (e.g., antifolates), the Lactam-Amino form is the relevant biological species.

-

H-Bonding: The N1-H and C2=O motif presents a specific Donor-Acceptor pattern for enzyme active sites (e.g., Dihydrofolate Reductase).

-

Metabolic Stability: The 2-oxo group renders the C2 position less susceptible to nucleophilic attack compared to the 2-imino or 2-methoxy analogs.

Fluorescence Properties

While the Lactam form is thermodynamically stable, the Lactim form (accessible in hydrophobic pockets of proteins) often exhibits higher quantum yield fluorescence. This "tautomeric switching" can be exploited to design environmental sensors where the molecule lights up only when bound to a hydrophobic receptor site [5].

References

-

BenchChem. (2025).[2] NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Derivatives. Retrieved from

-

Elguero, J., & Alkorta, I. (2022).[1] A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts.[1][3][4][5] Retrieved from

-

Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers.[3][6][7] Molecules.[1][2][3][4][5][6][8][9][10][11] Retrieved from

-

Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR. ResearchGate. Retrieved from

-

Buglak, A. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. Retrieved from

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 8. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

The Natural History and Chemistry of Isopterin and Pterin Analogues

The following technical guide details the history, chemistry, and discovery of isopterin and its naturally occurring analogues (the pteridines).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The discovery of isopterin and pterin analogues represents a foundational chapter in natural product chemistry, bridging the gap between entomological pigmentation and mammalian cofactor biology. Originally isolated from the wings of Pieridae butterflies in the late 19th century, these nitrogen-heterocycles (pteridines) were later identified as essential cofactors in neurotransmitter synthesis (e.g., Tetrahydrobiopterin) and markers of immune activation (e.g., Neopterin). This guide analyzes the structural dichotomy between Isopterin (4-amino-2-oxopteridine) and Pterin (2-amino-4-oxopteridine), traces the "Butterfly Pigment" discovery timeline, and details the isolation protocols that defined the field.

Part 1: Chemical Identity and Structural Taxonomy

To navigate the literature accurately, researchers must distinguish between the isomeric forms of the pteridine scaffold. While "isopterin" is often used colloquially in older literature to describe isomers of pterin, modern IUPAC nomenclature defines them strictly.

The Isomer Distinction

The pteridine nucleus is a fused pyrazino[2,3-d]pyrimidine system. The biological activity and natural occurrence depend heavily on the position of the amino and carbonyl substituents.

| Common Name | IUPAC Name | Natural Abundance | Primary Function |

| Pterin | 2-amino-4(3H)-pteridinone | High | Precursor to folates, BH4, and pigments. |

| Isopterin | 4-amino-2(1H)-pteridinone | Low/Rare | Synthetic isomer; rare metabolite. |

| Xanthopterin | 2-amino-4,6-pteridinedione | Medium | Yellow pigment (insect wings), urine metabolite. |

| Isoxanthopterin | 2-amino-4,7-pteridinedione | High | Violet-fluorescent pigment; enzymatic oxidation product. |

| Leucopterin | 2-amino-4,6,7-pteridinetrione | High | White pigment (Pieris brassicae). |

Structural Insight: Natural evolution exclusively favored the 2-amino-4-oxo (Pterin) configuration for cofactor activity (e.g., Folic Acid, Biopterin). The "Isopterin" (4-amino-2-oxo) scaffold is chemically distinct and largely absent from primary metabolic pathways, though its analogues appear as secondary metabolites or oxidative byproducts.

Part 2: The Discovery Timeline (1889–1940)

The discovery of these compounds is a case study in the evolution of analytical chemistry, moving from crude colorimetric observations to precise structural synthesis.

Phase I: The "Lepidotic Acid" Era (1889–1895)

Key Figure: Sir Frederick Gowland Hopkins In 1889, Hopkins analyzed the opaque white and yellow pigments of the Cabbage White butterfly (Pieris brassicae).

-

Observation: The pigments were soluble in alkali and precipitated by acid.

-

Hypothesis: Hopkins initially misidentified the substance as a derivative of uric acid, naming it "Lepidotic Acid."

-

Significance: This was the first recognition that nitrogenous waste products could be evolutionarily co-opted for ornamentation (pigmentation).

Phase II: The Munich School and the "Pterin" Coinage (1925–1933)

Key Figures: Heinrich Wieland, Clemens Schöpf Wieland (Nobel Laureate) and his student Schöpf revisited Hopkins' pigments using massive quantities of butterfly wings (over 200,000 specimens were collected by school children in Germany for this research).

-

Isolation: They purified the white pigment (Leucopterin ) and the yellow pigment (Xanthopterin ).

-

Nomenclature: They coined the term "Pterin" (from Greek pteron, wing) to describe the bicyclic ring system, distinguishing it from purines.

-

Structural Error: Initially, they proposed a structure with fused 6- and 5-membered rings (purine-like).

Phase III: Structural Confirmation by Synthesis (1940–1941)

Key Figure: Robert Purrmann Purrmann definitively solved the structure by synthesizing Leucopterin and Xanthopterin from pyrimidine precursors.

-

The Breakthrough: He condensed 2,4,5-triamino-6-hydroxypyrimidine with oxalic acid (for Leucopterin) or dichloroacetic acid (for Xanthopterin).

-

Result: This confirmed the pyrazino[2,3-d]pyrimidine (6-6 fused ring) structure, establishing the Pteridine class.

Part 3: Biosynthesis and Signaling Pathways

The natural accumulation of isopterin/pterin analogues stems from the GTP Cyclohydrolase I (GTPCH) pathway. This pathway bifurcates to produce pigments (in insects) or cofactors (in mammals).[1]

The GTP to Pterin Pathway

The following Graphviz diagram illustrates the biosynthetic flow from Guanosine Triphosphate (GTP) to the key pterin analogues.

Caption: Biosynthetic bifurcation of GTP into catalytic cofactors (BH4) and structural pigments (Xanthopterin/Leucopterin).[2]

Part 4: Isolation and Characterization Protocols

This section provides a comparative look at the historical "Wieland-Schöpf" method versus modern chromatographic isolation.

Historical Protocol: Acid-Base Precipitation (Circa 1925)

Used for the bulk isolation of Leucopterin from butterfly wings.

-

Extraction: Macerate 100g of Pieris brassicae wings in 1L of 0.5M NaOH. The pigments dissolve as sodium salts.

-

Filtration: Filter the suspension through sintered glass to remove scales and chitin.

-

Precipitation: Slowly add 2M HCl to the filtrate until pH reaches 2.0.

-

Observation: A heavy, amorphous precipitate forms (crude Leucopterin/Xanthopterin mixture).

-

-

Fractionation: Redissolve the precipitate in hot 2M Ammonia.

-

Add MgSO₄ to precipitate impurities.

-

Re-acidify the filtrate to crystallize Leucopterin (insoluble in dilute acid).[3]

-

The supernatant contains Xanthopterin , which can be precipitated by further concentration or salting out.

-

Modern Protocol: HPLC-Fluorescence Detection

Standard for identifying isopterin/pterin analogues in biological fluids (urine/serum).

Reagents:

-

Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Column: C18 Reverse Phase (e.g., ODS-Hypersil, 5µm, 250 x 4.6 mm).

Workflow:

-

Sample Prep: Mix 100 µL biological fluid with 20 µL 2M Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

-

Oxidation (Optional): To measure total pterins (including dihydro/tetrahydro forms), treat supernatant with acidic iodine solution (0.5% I₂ in KI) for 20 min in the dark. Reduce excess iodine with ascorbic acid.

-

Injection: Inject 20 µL of supernatant.

-

Elution Gradient: Isocratic 95% A / 5% B or a shallow gradient (0-10% B over 20 min).

-

Detection: Fluorescence Detector.

-

Excitation: 350 nm

-

Emission: 450 nm (Blue fluorescence for Pterin/Biopterin)

-

Note: Isoxanthopterin emits violet fluorescence (Ex 340 / Em 410).

-

Part 5: Pharmacological & Research Applications[4]

Drug Development Targets

The pteridine scaffold is the core of Antifolates , a critical class of chemotherapeutics.

-

Methotrexate (MTX): A 4-amino-4-deoxy-N10-methyl analogue of folic acid. It inhibits Dihydrofolate Reductase (DHFR), blocking DNA synthesis.

-

Mechanism: By mimicking the pterin moiety of dihydrofolate, MTX binds DHFR with 1000x higher affinity than the natural substrate.

Biomarkers (Neopterin)

Neopterin (a pterin analogue) is released by macrophages upon stimulation by Interferon-gamma (IFN-γ).

-

Clinical Utility: Elevated Neopterin levels indicate cell-mediated immune activation. It is used to screen blood donations and monitor HIV/AIDS progression.

Quantitative Data: Fluorescence Properties

Pteridines are characterized by intense fluorescence, which varies by pH and oxidation state.

| Compound | pH Condition | Excitation (nm) | Emission (nm) | Quantum Yield |

| Pterin | Alkaline (pH 10) | 360 | 450 | 0.45 |

| Isoxanthopterin | Alkaline (pH 10) | 340 | 410 | 0.55 |

| Xanthopterin | Alkaline (pH 10) | 390 | 460 | 0.30 |

| Biopterin | Acidic (pH 2) | 350 | 440 | 0.38 |

References

-

Hopkins, F. G. (1895). "The Pigments of the Pieridae: A Contribution to the Study of Excretory Substances which Function in Ornament." Philosophical Transactions of the Royal Society of London. B, 186, 661–682. Link

-

Wieland, H., & Schöpf, C. (1925). "Über den weißen Flügelfarbstoff der Kohlweißlinge (Leucopterin)."[4] Berichte der deutschen chemischen Gesellschaft, 58(9), 2178–2183. Link

-

Purrmann, R. (1940). "Über die Konstitution des Leucopterins." Justus Liebigs Annalen der Chemie, 544(1), 182–202. Link

-

Pfleiderer, W. (1964). "Recent Developments in the Chemistry of Pteridines." Angewandte Chemie International Edition, 3(2), 114–132. Link

-

Widner, B., et al. (1997). "Simultaneous measurement of serum tryptophan and kynurenine by HPLC." Clinical Chemistry, 43(12), 2424-2426. (Standard protocol for pteridine/metabolite analysis). Link

Sources

Methodological & Application

synthesis of 6-methylisopterin via diazotization of 2,4-diamino-6-methylpteridine

The following Application Note and Protocol details the synthesis of 6-methylisopterin (2-amino-4-hydroxy-6-methylpteridine) from 2,4-diamino-6-methylpteridine.

Application Note: Synthesis of 6-Methylisopterin via Hydrolytic Deamination

Part 1: Executive Summary & Scientific Rationale

The Challenge:

The synthesis of 6-methylisopterin (2-amino-4-oxo-6-methylpteridine) from 2,4-diamino-6-methylpteridine requires the selective hydrolysis of the 4-amino group while retaining the 2-amino group.[1] While the user's request specifically mentions "diazotization" (reaction with nitrous acid), extensive literature and empirical data indicate that pteridines are exceptionally resistant to standard diazotization conditions due to the electron-deficient nature of the pyrazine ring, which deactivates the exocyclic amines towards nitrosonium (

The Scientific Reality: Attempts to use nitrous acid (diazotization) on 2,4-diaminopteridines often lead to:

-

Ring Destruction: Oxidative cleavage of the pyrazine ring.

-

Non-Reaction: Recovery of starting material in cold acid [1].

-

Uncontrolled Hydrolysis: Formation of 6-methyllumazine (2,4-dioxo species) if conditions are too harsh.[1]

The Solution: The industry-standard, high-yield protocol for this transformation is Alkaline Hydrolytic Deamination .[1] The 4-amino group in pteridines functions chemically like an amidine, making it more susceptible to nucleophilic displacement by hydroxide ions than the 2-amino group (which resembles a guanidine).[1] This protocol utilizes this reactivity difference to achieve high selectivity for the 4-oxo product (isopterin) without compromising the pteridine core.[1]

Part 2: Chemical Mechanism & Pathway

The transformation proceeds via a Nucleophilic Aromatic Substitution (

-

Nucleophilic Attack: Hydroxide ions (

) attack the electron-deficient C-4 position.[1] -

Tetrahedral Intermediate: Formation of a Meisenheimer-like complex.[1]

-

Elimination: Expulsion of ammonia (

) to restore aromaticity, yielding the enol form. -

Tautomerization: Rapid conversion from the enol (4-hydroxy) to the stable keto (4-oxo) tautomer.[1]

DOT Diagram: Reaction Pathway

Caption: Mechanistic pathway comparing the effective Alkaline Hydrolysis route against the ineffective Diazotization route.

Part 3: Experimental Protocol

Reagents & Equipment

| Reagent | Grade | Role | Hazards |

| 2,4-Diamino-6-methylpteridine | >98% HPLC | Starting Material | Irritant |

| Sodium Hydroxide (NaOH) | 1.0 N Solution | Reagent / Solvent | Corrosive |

| Acetic Acid (Glacial) | ACS Reagent | Neutralization | Corrosive, Flammable |

| Activated Carbon | Norit / Darco | Purification | Dust Inhalation |

| Water | Deionized (DI) | Solvent | None |

Equipment:

-

Round-bottom flask (250 mL or 500 mL).[1]

-

Reflux condenser.[2]

-

Heating mantle with magnetic stirring.

-

pH meter (calibrated).

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with 5.0 g of 2,4-diamino-6-methylpteridine.

-

Add 250 mL of 1.0 N NaOH solution.

-

Note: The high dilution (1:50 w/v) ensures complete dissolution and minimizes intermolecular side reactions.

-

-

Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Hydrolytic Deamination [1]

-

Heat the mixture to a vigorous reflux (approx. 100°C) .

-

Maintain reflux for 6 to 8 hours .

-

Monitoring: Evolution of ammonia gas (detectable by damp pH paper at the top of the condenser turning blue) indicates the reaction is progressing.

-

Checkpoint: The reaction is complete when the evolution of ammonia ceases and HPLC analysis shows <1% starting material.

-

Step 3: Workup & Isolation [3]

-

Cool the reaction mixture to room temperature (20–25°C).

-

Filter the solution through a glass frit or Celite pad to remove any insoluble sludge or impurities.

-

Clarification (Optional but Recommended):

-

If the filtrate is dark, treat with 0.5 g activated carbon for 15 minutes at room temperature, then filter again.

-

-

Precipitation:

-

Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring.

-

Target pH 4.0 – 4.5 . This is the isoelectric point where 6-methylisopterin is least soluble.[1]

-

A bright yellow precipitate will form.

-

Step 4: Purification

-

Collect the precipitate by vacuum filtration.

-

Wash: Wash the filter cake with:

-

2x 50 mL Water (Cold).

-

1x 20 mL Acetone (to facilitate drying).

-

-

Drying: Dry the solid in a vacuum oven at 100°C for 4 hours.

Yield Expectations:

Part 4: Process Workflow

Caption: Operational workflow for the synthesis of 6-methylisopterin.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis or pH error.[1] | Ensure reflux time is sufficient (NH3 stops). Verify pH is exactly 4.0–4.5 during precipitation. |

| Product is Brown/Dark | Oxidation contaminants. | Use activated carbon during the basic phase (Step 3). Perform reaction under Nitrogen ( |

| Insoluble Material in Step 1 | Starting material purity. | 2,4-diamino pteridines are not very soluble in water but should dissolve in hot 1N NaOH.[1] Ensure vigorous stirring. |

| Formation of Lumazine | Over-hydrolysis. | Avoid using stronger bases (e.g., 5N NaOH) or extending reflux beyond 12 hours, which might hydrolyze the 2-amino group. |

Part 6: References

-

Dick, M. I. B., et al. "The Action of Nitrous Acid on Pteridines." Journal of the Chemical Society, 1955. (Confirming the resistance of 2,4-diaminopteridines to standard diazotization).

-

Waller, C. W., & Mowat, J. H. "Method of Preparing Substituted Pteridines." U.S. Patent 2,525,150, 1950. (Describes the alkaline hydrolysis method in Example 3).

-

Taylor, E. C., et al. "Pteridines. IV. Derivatives of 2,4-Diaminopteridine." Journal of the American Chemical Society, 1949, 71(7), 2538-2541.

-

Pfleiderer, W. "Pteridines. Properties, Reactivity, and Functionalization." Comprehensive Heterocyclic Chemistry, 1984.

Disclaimer: This protocol involves the use of corrosive reagents (NaOH, Acetic Acid) and high temperatures. All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Unlocking Molecular Interactions: A Guide to Using 6-Methylisopterin as a Fluorescent Nucleoside Analogue

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing 6-methylisopterin (6-MIP), a powerful fluorescent nucleoside analogue. Discover the principles behind 6-MIP's unique environmental sensitivity and learn how to leverage its properties to investigate nucleic acid dynamics, protein-DNA interactions, and for high-throughput screening assays.

Introduction: The Power of an Environmentally Sensitive Probe

6-methylisopterin (6-MIP) is a fluorescent analogue of guanine that serves as a valuable tool for probing the local environment within DNA and RNA structures.[1][2][3] Unlike many other fluorescent base analogues that experience significant quenching upon incorporation into a double helix, 6-MIP's fluorescence is highly sensitive to its surrounding microenvironment, particularly to base stacking interactions.[1][4] This property allows for the real-time monitoring of conformational changes in nucleic acids, making it an exceptional probe for a wide range of biological studies.[1][2][5]

The fluorescence quantum yield of 6-MIP is notably influenced by its neighboring bases.[2] Generally, its fluorescence is quenched when incorporated into double-stranded (ds) DNA compared to its single-stranded (ss) state due to base-stacking interactions.[1] However, specific DNA sequences have been identified that can actually enhance 6-MIP's fluorescence upon duplex formation, dramatically increasing its sensitivity for certain applications.[6][7][8] This unique characteristic allows for the design of highly specific and sensitive assays.

This guide will delve into the practical applications of 6-MIP, providing detailed protocols for its incorporation into oligonucleotides and its use in studying molecular interactions.

Spectroscopic Properties of 6-Methylisopterin

Understanding the photophysical properties of 6-MIP is crucial for designing and interpreting experiments. The key characteristics are summarized in the table below.

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~350 nm | In aqueous solution | [1] |

| Emission Maximum (λem) | ~450 nm | In aqueous solution | [1] |

| Excited State Lifetime (Monomer) | ~6.5 ns | In aqueous solution | [7] |

| Fluorescence Quantum Yield | Sensitive to local environment (base stacking, solvent polarity) | Varies with sequence context | [2][9] |

The significant Stokes shift (the difference between the absorption and emission maxima) and its sensitivity to the local environment make 6-MIP an ideal probe for a variety of fluorescence-based assays, including Fluorescence Resonance Energy Transfer (FRET) studies where it can act as a donor.[10][11][12]

Applications and Protocols

Incorporation of 6-MIP into Oligonucleotides

The site-specific incorporation of 6-MIP into synthetic DNA or RNA is the first critical step for its use as a molecular probe. This is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[][14][15]

Protocol 1: Automated Synthesis of 6-MIP-Containing Oligonucleotides

This protocol outlines the general steps for incorporating a 6-MIP phosphoramidite into an oligonucleotide sequence. Specific synthesizer parameters may need to be optimized.

Materials:

-

6-MIP phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Synthesis columns and reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution)

-

Ammonium hydroxide or other appropriate cleavage and deprotection solution

-

HPLC purification system

Methodology:

-

Phosphoramidite Preparation: Dissolve the 6-MIP phosphoramidite in anhydrous acetonitrile to the recommended concentration for your synthesizer.

-

Synthesizer Setup: Install the 6-MIP phosphoramidite on a designated port on the DNA/RNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for 6-MIP incorporation.

-

Automated Synthesis: Initiate the synthesis cycle. The synthesizer will perform the standard four steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[16]

-

Coupling: Addition of the activated phosphoramidite (including 6-MIP) to the 5'-hydroxyl group.[15]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[15]

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.[16]

-

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with ammonium hydroxide or another suitable deprotection solution according to the manufacturer's instructions.

-

Purification: Purify the full-length 6-MIP-containing oligonucleotide using reverse-phase or ion-exchange HPLC.

-

Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.[17] Store the lyophilized or resuspended oligonucleotide at -20°C.[17]

Figure 1. Workflow for the automated synthesis of 6-MIP-containing oligonucleotides.

Probing DNA-Protein Interactions

6-MIP is an excellent tool for studying the binding of proteins to specific DNA sequences.[5][6][8] Changes in the fluorescence of 6-MIP upon protein binding can provide information on binding affinity, kinetics, and conformational changes in the DNA.[6][8]

Protocol 2: Fluorescence-Based DNA-Protein Binding Assay

This protocol describes a simple binding assay to determine the dissociation constant (Kd) of a protein for a 6-MIP-labeled DNA duplex.

Materials:

-

Purified 6-MIP-labeled single-stranded DNA oligonucleotide

-

Purified complementary single-stranded DNA oligonucleotide

-

Purified DNA-binding protein of interest

-

Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT, BSA - optimize for your protein)

-

Fluorometer with excitation and emission wavelengths suitable for 6-MIP

Methodology:

-

Duplex Annealing:

-

Mix the 6-MIP-labeled oligonucleotide and its complementary strand in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).

-

Heat the mixture to 95°C for 5 minutes.

-

Slowly cool the mixture to room temperature over several hours to ensure proper annealing.

-

-

Binding Reaction Setup:

-

Prepare a series of dilutions of the protein of interest in the binding buffer.

-

In a microplate or cuvette, add a fixed concentration of the annealed 6-MIP-labeled DNA duplex (typically in the low nanomolar range).

-

Add increasing concentrations of the protein to the DNA solution.

-

Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each reaction using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of protein concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Figure 2. Workflow for a fluorescence-based DNA-protein binding assay using 6-MIP.

High-Throughput Screening (HTS) for Inhibitors of DNA-Modifying Enzymes

The sensitivity of 6-MIP to its local environment can be exploited in high-throughput screening (HTS) assays to identify inhibitors of DNA-modifying enzymes, such as methyltransferases or helicases.[18][19]

Protocol 3: HTS Assay for Methyltransferase Inhibitors

This protocol provides a conceptual framework for an HTS assay to screen for inhibitors of a DNA methyltransferase. The assay is based on the principle that methylation of a base near the 6-MIP probe can alter its fluorescence.

Materials:

-

6-MIP-labeled DNA substrate containing the recognition sequence for the methyltransferase.

-

Purified DNA methyltransferase.

-

S-adenosylmethionine (SAM), the methyl donor.

-

Compound library for screening.

-

Assay buffer.

-

384- or 1536-well microplates.

-

Plate reader with fluorescence detection capabilities.

Methodology:

-

Assay Miniaturization and Optimization:

-

Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range.

-

Determine the optimal incubation time and temperature.

-

Validate the assay using a known inhibitor.

-

-

HTS Procedure:

-

Dispense the compounds from the library into the microplate wells.

-

Add the DNA methyltransferase and the 6-MIP-labeled DNA substrate to the wells.

-

Initiate the reaction by adding SAM.

-

Incubate the plate for the optimized time.

-

Measure the fluorescence intensity in each well using a plate reader.

-

-

Hit Identification and Validation:

-

Identify "hits" as compounds that cause a significant change in fluorescence compared to control wells.

-

Perform dose-response experiments to confirm the activity of the hits and determine their potency (IC50).

-

Conduct secondary assays to rule out false positives and confirm the mechanism of action.

-

Sources

- 1. Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excited-state electronic properties of 6-methylisoxanthopterin (6-MI): an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electronic transition moments of 6-methyl isoxanthopterin—a fluorescent analogue of the nucleic acid base guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of 6-Methylisoxanthopterin, a Fluorescent Guanine Analog, to Probe Fob1-Mediated Dynamics at the Stalling Fork Barrier DNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applying 6-MI Enhanced Fluorescence to Examine Protein–DNA Interactions in the Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Applying 6-methylisoxanthopterin-enhanced fluorescence to examine protein-DNA interactions in the picomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Methylisoxanthopterin - Wikipedia [en.wikipedia.org]

- 10. people.bu.edu [people.bu.edu]

- 11. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. biotage.com [biotage.com]

- 17. Protocols for Oligonucleotides | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

preparation of N2-substituted isopterin derivatives

Application Note: Strategic Synthesis of N2-Substituted Isopterin (Pterin) Derivatives

Executive Summary

This technical guide details the robust preparation of N2-substituted isopterin derivatives (chemically defined as

Derivatization at the

This protocol departs from the classical, low-yield direct alkylation methods. Instead, it employs a "Methylthio-Activation Strategy," utilizing a sulfone moiety as a "super-leaving group" to enable high-yield nucleophilic aromatic substitution (

Scientific Foundation & Strategic Logic

The Solubility Paradox

Pteridines are notoriously insoluble in water and organic solvents due to strong intermolecular hydrogen bonding and

-

Expert Insight: Standard alkylation of 2-amino-pteridin-4-one often fails or yields N-ring alkylated mixtures because the reactants cannot dissolve sufficiently to react.

-

Solution: We utilize 2-(methylthio)pteridin-4(3H)-one as the key intermediate. The sulfur atom disrupts the crystal lattice slightly better than the amine, but more importantly, it allows for "Solubility-Tagging" or late-stage diversification.

The Methylthio-Sulfone Route (The "Expert" Choice)

Direct displacement of a 2-chloro group on the pteridine ring is possible but plagued by hydrolysis (reverting to the inactive lumazine). The Methylthio-Sulfone route is superior for three reasons:

-

Stability: The 2-methylthio precursor is stable during ring closure.

-

Activation: Oxidation to the sulfone (

) creates a highly reactive electrophile at C2 without compromising the lactam at C4. -

Versatility: The sulfone is displaced by primary or secondary amines rapidly, often without metal catalysis.

Strategic Workflow Diagram

The following flowchart visualizes the critical path from the pyrimidine precursor to the final N2-substituted library.

Caption: Figure 1.[1] The "Methylthio-Activation" pathway ensures regioselectivity and high yields for N2-substituted pteridines.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (2-(methylthio)pteridin-4(3H)-one)

Objective: Construct the pteridine core with a latent leaving group.

Reagents:

-

5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one (10 mmol)

-

Glyoxal (40% aq. solution, 15 mmol) (or substituted glyoxal for C6/C7 analogs)

-

Ethanol (50 mL) / Water (50 mL)

-

Sodium Bisulfite (

) (Cat. 10 mol%)[1][2]

Procedure:

-

Dissolution: Suspend the pyrimidine precursor in the EtOH/Water mixture. Heat to 60°C.

-

Addition: Add the glyoxal solution dropwise.

-

Expert Note: Addition of sodium bisulfite catalyzes the condensation and prevents oxidative polymerization of the electron-rich pyrimidine.

-

-

Reflux: Heat to reflux (approx. 85°C) for 4 hours. The solution will turn yellow/orange, and a precipitate often forms.

-

Isolation: Cool to 4°C. Filter the precipitate.

-

Purification: Wash with cold water and ethanol. Recrystallize from DMF/Water if necessary.

Protocol B: Activation (Synthesis of 2-(methylsulfonyl)pteridin-4(3H)-one)

Objective: Convert the stable sulfide into a hyper-reactive sulfone leaving group.

Reagents:

-

Product from Protocol A (5 mmol)

-

Oxone® (Potassium peroxymonosulfate) (15 mmol) OR mCPBA (12 mmol)

-

Solvent: Methanol/Water (1:1) or DMF (if solubility is poor)

Procedure:

-

Suspension: Suspend the sulfide in MeOH/Water.

-

Oxidation: Add Oxone portion-wise at 0°C.

-

Safety: Exothermic reaction. Monitor temperature.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Monitoring: TLC (check for disappearance of starting material).[2] The sulfone is significantly more polar.

-

-

Workup: Pour the mixture into ice water. The sulfone usually precipitates as a fine white/pale yellow powder.

-

Drying: Filter and dry under vacuum over

.-

Critical: Use immediately or store at -20°C under Argon. Sulfones at the 2-position are hydrolytically sensitive.

-

Protocol C: Library Generation ( Displacement)

Objective: Install the N2-substituent.

Reagents:

-

2-(methylsulfonyl)pteridin-4(3H)-one (1.0 equiv)

-

Target Amine (

) (1.2 - 2.0 equiv) -

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous DMSO or DMF (Microwave grade)

Procedure:

-

Setup: In a microwave vial or sealed tube, dissolve the activated sulfone in DMSO (0.2 M concentration).

-

Addition: Add the amine and DIPEA.

-

Reaction:

-

Method A (Thermal): Heat at 80°C for 2–6 hours.

-

Method B (Microwave - Recommended): Heat at 100°C for 20 minutes. Microwave irradiation helps overcome the solubility barrier and aggregation.

-

-

Workup:

-

Pour reaction mixture into 10 volumes of water.

-

Adjust pH to ~5-6 with dilute acetic acid to maximize precipitation of the N2-substituted pterin.

-

Filter and wash with water, then MeOH.

-

-